Quartromicin D1 Quartromicin D1
Brand Name: Vulcanchem
CAS No.: 140447-99-0
VCID: VC17127721
InChI: InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+
SMILES:
Molecular Formula: C65H78O20-4
Molecular Weight: 1179.3 g/mol

Quartromicin D1

CAS No.: 140447-99-0

Cat. No.: VC17127721

Molecular Formula: C65H78O20-4

Molecular Weight: 1179.3 g/mol

* For research use only. Not for human or veterinary use.

Quartromicin D1 - 140447-99-0

Specification

CAS No. 140447-99-0
Molecular Formula C65H78O20-4
Molecular Weight 1179.3 g/mol
IUPAC Name (7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-16,42-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate
Standard InChI InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+
Standard InChI Key QRIFUTSHNGBCFH-BMOXXYDWSA-N
Isomeric SMILES CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO
Canonical SMILES CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)CO)C)[O-])O)C)C=O)C)[O-])O)C)C=C1CO

Introduction

Discovery and Source of Quartromicin D1

Isolation and Taxonomic Origin

Quartromicin D1 was first isolated from Amycolatopsis orientalis strain Q427-8 (ATCC 53884), a soil-dwelling actinobacterium identified for its capacity to produce structurally complex antibiotics . The quartromicin complex comprises six variants (A1–A3, D1–D3), with D1 distinguished by its distinct glycosylation pattern and side-chain modifications . Initial screening revealed its potent antiviral activity against HSV-1, with 50% inhibitory concentrations (IC₅₀) in the range of 25–100 µg/ml .

Early Pharmacological Characterization

Early studies demonstrated that Quartromicin D1 inhibits HIV-1 reverse transcriptase (RT) with an IC₅₀ of 1.6 µg/ml, comparable to its sibling compound Quartromicin A1 (IC₅₀: 0.8 µg/ml) . Notably, it exhibited minimal cytotoxicity at concentrations up to 100 µg/ml, suggesting a favorable therapeutic index .

Structural Elucidation and Biosynthesis

Chemical Architecture

Quartromicin D1 belongs to the spirotetronate class, characterized by a 32-member carbocyclic core fused to two spirotetronate rings (Figure 1). Key structural features include:

  • A glyceroyl side chain at C-15, critical for RT inhibition .

  • A galactose moiety linked via an α-O-glycosidic bond, unique to the D-series quartromicins .

  • A conjugated enone system implicated in redox-mediated antiviral activity .

Table 1: Structural Comparison of Quartromicin Variants

FeatureQuartromicin A1Quartromicin D1
GlycosylationNoneα-O-galactose
Side ChainMethyl groupGlyceroyl group
RT Inhibition (IC₅₀)0.8 µg/ml 1.6 µg/ml

Biosynthetic Pathway

The quartromicin gene cluster (≈65 kb) encodes a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) system responsible for constructing the carbocyclic backbone . Key enzymatic steps include:

  • Glyceroyl Transferase Activity: QmnD1 loads a glyceroyl unit from 1,3-bisphosphoglycerate onto the ACP-bound polyketide chain .

  • Spirocyclization: QmnD5 catalyzes C–C and C–O bond formation to generate the spirotetronate rings .

  • Glycosylation: A UDP-galactosyltransferase modifies the D-series variants, enhancing solubility and target affinity .

Table 2: Key Enzymes in Quartromicin D1 Biosynthesis

EnzymeFunctionHomology to Known Proteins
QmnD1Glyceroyltransferase and phosphatase65% identity to ChlD1
QmnD5Spirocyclization via C–C/O bond formation60% identity to RkD

Pharmacological Activity and Mechanisms

Antiviral Spectrum

Quartromicin D1 demonstrates activity against multiple viruses:

  • HIV-1: Suppresses RT activity and viral antigen expression in MT-4 cells (IC₅₀: 1.6 µg/ml) .

  • HSV-1: Reduces plaque formation by 90% at 50 µg/ml .

  • Influenza A: Inhibits hemagglutinin-mediated fusion (EC₅₀: 12.5 µg/ml) .

Mechanism of Reverse Transcriptase Inhibition

Biochemical assays reveal that Quartromicin D1 binds the RT active site, competing with dNTP substrates. Structural modeling suggests interactions with:

  • Asp110 and Asp185: Critical for Mg²⁺ coordination .

  • Tyr318: Stabilizes the inhibitor-enzyme complex via π-π stacking .

Table 3: Inhibitory Effects on Viral Enzymes

Enzyme% Inhibition by D1 (100 µg/ml)
HIV-1 RT94.9%
Avian Myeloblastosis RT87.9%

Comparative Analysis with Other Quartromicins

Structural-Activity Relationships

  • Glycosylation: Enhances membrane permeability but reduces RT binding affinity .

  • Side Chain Length: Longer acyl groups (e.g., glyceroyl) correlate with broader antiviral spectra .

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